Pipoxolan

Vue d'ensemble

Description

Pipoxolan is an antispasmodic drug . It is used to inhibit the contractions of intestines caused by neostigmine, barium chloride, or injection of acetylcholine . The drug possesses ganglioplegic action and inhibits the decrease in blood pressure caused by stimulation of the vagus nerve .

Chemical Reactions Analysis

Pipoxolan HCl has been analyzed using HPLC method performed on a C18 column using acetonitrile: 1mM ammonium acetate (80:20 v/v) as a mobile phase with a flow rate of 1.8ml/min . Detection was performed at 210 nm .

Applications De Recherche Scientifique

Pipoxolan in Cerebral Ischemia and Vascular Diseases

Pipoxolan has been investigated for its protective effects in models of ischemia/reperfusion-induced cerebral infarction and carotid artery ligation-induced intimal hyperplasia. In a study by Chen et al. (2013), Pipoxolan demonstrated a reduction in cerebral infarction area, neurological deficit, and inhibited proliferating cell nuclear antigen-positive cells in rodents. Additionally, it significantly inhibited vascular smooth muscle cell migration, suggesting potential efficacy in preventing cerebrovascular and vascular diseases (Chen et al., 2013).

Antitumor Activity in Oral Squamous Cell Carcinoma

Pipoxolan has shown anticancer activity, particularly in oral squamous cell carcinoma (OSCC). Chou et al. (2017) found that Pipoxolan induced apoptosis in OSCC cells, suggesting its potential as a therapeutic agent. This effect was mediated through increased reactive oxygen species generation and modulation of apoptotic-related proteins (Chou et al., 2017).

Anti-metastatic Effects in Lung Cancer

In lung cancer, Pipoxolan has been reported to inhibit cell migration and invasion. A study by Lee et al. (2015) highlighted its ability to suppress matrix metalloproteinase activity in lung adenocarcinoma cells, pointing towards its potential as an anti-metastatic agent (Lee et al., 2015).

Pipoxolan in Leukemia

Chen et al. (2010) investigated Pipoxolan's anti-leukemia effects on U937 leukemia cells. The study demonstrated that Pipoxolan inhibited cell proliferation and induced apoptosis, making it a potential novel alternative cancer therapeutic agent for human leukemia (Chen et al., 2010).

Anti-Inflammatory Capability

A study by Lin et al. (2020) explored the anti-inflammatory properties of Pipoxolan in lipopolysaccharide-induced macrophages. The findings suggest that Pipoxolan can attenuate inflammatory effects by influencing transcription factors and activating antioxidative pathways (Lin et al., 2020).

Pipoxolan in Neointimal Hyperplasia

Research by Chien (2011) on the potential of Pipoxolan to inhibit neointimal proliferation in response to balloon injury-induced restenosis revealed promising results. It was shown to significantly reduce the proliferation of smooth muscle cells, suggesting its use in preventing abnormal vascular proliferation (Chien, 2011).

Mécanisme D'action

Safety and Hazards

Users should avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Pipoxolan has shown potential in the treatment of cerebral ischemia and vascular smooth muscle cell (VSMC) migration both in vivo and in vitro . It has also been found to suppress the inflammatory factors of NF-κB, AP-1, and STATs, but activates the antioxidative factor Nrf2 in LPS-stimulated RAW 264.7 murine macrophage cells . These findings suggest that Pipoxolan may have potential applications in the prevention and treatment of cerebrovascular and vascular diseases .

Propriétés

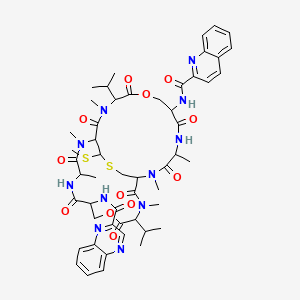

IUPAC Name |

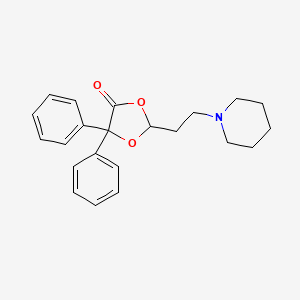

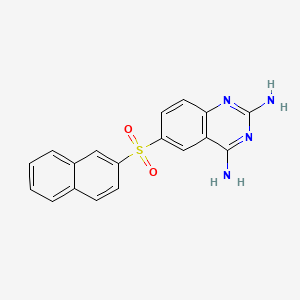

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXSUDONPFZKWOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18174-58-8 (mono-hydrochloride) | |

| Record name | Pipoxolan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20865113 | |

| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pipoxolan | |

CAS RN |

23744-24-3 | |

| Record name | Pipoxolan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23744-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipoxolan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023744243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5-Diphenyl-2-[2-(piperidin-1-yl)ethyl]-1,3-dioxolan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOXOLAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/493GZJ5T6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1208388.png)

![2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-](/img/structure/B1208404.png)

![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)

![(6R,7R)-pivaloyloxymethyl 7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate hydrochloride](/img/structure/B1208409.png)